molecular formula C6H7NO7S B1682710 1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 152305-87-8

1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No.: B1682710
CAS No.: 152305-87-8
M. Wt: 237.19 g/mol
InChI Key: MDUQWFYJHRLNRN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Sulfo-NHS-Acetate are primary amines , specifically the side chains of lysine residues . These amines are prevalent in proteins and peptides, making them the primary substrates for Sulfo-NHS-Acetate.

Mode of Action

Sulfo-NHS-Acetate forms stable, covalent amide bonds with primary amines . This reaction occurs at pH 7.0-9.0, allowing modifications to occur in many standard non-amine-containing buffers . Once reacted, the amine is irreversibly capped with an acyl group .

Biochemical Pathways

Sulfo-NHS-Acetate is typically used to prevent polymerization when performing protein cross-linking reactions and when conjugating peptides to carrier proteins for immunogen production . Blocking amines on the peptide allows directed conjugation of carboxylic acids on the peptide to primary amines on the protein .

Pharmacokinetics

It’s important to note that the nhs-ester moiety of sulfo-nhs-acetate readily hydrolyzes and becomes non-reactive , which may impact its stability and bioavailability.

Result of Action

The result of Sulfo-NHS-Acetate’s action is the formation of stable, covalent amide bonds with primary amines . This prevents specific interactions or conjugations, effectively blocking the primary amines .

Action Environment

Sulfo-NHS-Acetate is moisture-sensitive . To avoid moisture condensation onto the product and subsequent hydrolysis of the reagent, the vial must be equilibrated to room temperature before opening . It’s also worth noting that the compound should be reconstituted immediately before use, and any unused reconstituted reagent should be discarded .

Scientific Research Applications

Chemistry

1-Acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid serves as a reagent in organic synthesis. Its ability to form stable covalent bonds makes it a valuable tool in chemical reactions, particularly in the preparation of various compounds.

ApplicationDescription
Organic SynthesisUsed as a linker in the preparation of complex molecules.
Polymer ChemistryPrevents polymerization during crosslinking reactions.

Biology

In biological research, this compound is utilized for modifying proteins and peptides. It plays a crucial role in studying protein-protein interactions and cellular functions.

Biological ApplicationDescription
Protein ModificationFacilitates the study of protein interactions through selective labeling.
Cellular StudiesInfluences cell function by preventing unwanted conjugations.

Medicine

In the medical field, this compound is pivotal for developing drug delivery systems and diagnostic assays.

Medical ApplicationDescription
Drug Delivery SystemsEnhances the efficacy of therapeutics by improving solubility and stability.
Diagnostic AssaysUsed as a component in assays for detecting biomolecules.

Industry

This compound finds applications in producing specialty chemicals and serves as an intermediate in synthesizing other complex molecules.

Industrial ApplicationDescription
Specialty ChemicalsUsed in various industrial processes to create high-value products.
Chemical IntermediatesActs as a precursor for synthesizing diverse chemical entities.

Case Study 1: Protein Crosslinking

A study investigated the effectiveness of this compound in protein crosslinking reactions. Researchers demonstrated that the compound successfully prevented polymerization during the crosslinking process, allowing for more accurate studies of protein interactions.

Case Study 2: Drug Delivery Systems

In another study focused on drug delivery systems, researchers incorporated this compound into nanoparticle formulations. The results indicated improved stability and controlled release of therapeutic agents, showcasing its potential in enhancing drug delivery efficacy.

Biological Activity

1-Acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid, also known as sulfo-NHS-acetate, is a chemical compound with significant applications in biochemistry and molecular biology. Its biological activity primarily revolves around its role as a cross-linking reagent and its ability to modify proteins and peptides. This article explores the various aspects of its biological activity, including mechanisms of action, cellular effects, pharmacokinetics, and case studies.

  • Molecular Formula : C6_6H7_7NO7_7S
  • Molecular Weight : 237.19 g/mol

This compound primarily targets primary amines , particularly the side chains of lysine residues in proteins. It forms stable covalent amide bonds through a reaction with these amines, which leads to the modification of proteins and peptides for various biochemical applications .

Mode of Action

  • Cross-Linking : The compound acts as a cross-linking agent that facilitates the formation of stable protein complexes.
  • Biochemical Pathways : It plays a crucial role in preventing polymerization during protein cross-linking reactions and is utilized in conjugating peptides to carrier proteins for immunogen production.

Cellular Effects

The biological activity of this compound significantly influences cellular functions:

  • Protein Modification : Alters the structure and function of proteins by modifying specific amino acid residues.
  • Cell Signaling : Impacts cell signaling pathways by modifying enzymes and receptors, which can lead to changes in gene expression and cellular metabolism.

Pharmacokinetics

The compound exhibits low toxicity and is stable under controlled conditions. However, it is sensitive to moisture and should be stored at temperatures between 2-8°C to maintain its reactivity.

Study 1: Protein Cross-Linking

In a study investigating the effects of sulfo-NHS-acetate on protein interactions, researchers found that it effectively enhanced the stability of protein complexes in vitro. The modified proteins showed improved binding affinity in subsequent assays, demonstrating its utility in studying protein-protein interactions.

Study 2: Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems. The compound was incorporated into nanoparticles designed for targeted delivery of therapeutic agents. Results indicated that the modified nanoparticles exhibited increased cellular uptake and enhanced therapeutic efficacy compared to unmodified counterparts.

Biochemical Analysis

Property Description
Stability Stable under dry conditions; low toxicity.
Transport Interacts with transporters for cellular uptake.
Metabolic Pathways Involved in protein and peptide synthesis; influences metabolic flux.

Properties

IUPAC Name

1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO7S/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13/h4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUQWFYJHRLNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934466
Record name 1-(Acetyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152305-87-8
Record name Sulfosuccinimidyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Acetyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphosuccinimidyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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